Cas no 2228311-04-2 ((4-bromo-2-methoxyphenyl)methanesulfonyl fluoride)

(4-bromo-2-methoxyphenyl)methanesulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- (4-bromo-2-methoxyphenyl)methanesulfonyl fluoride
- 2228311-04-2
- EN300-1989134
-
- Inchi: 1S/C8H8BrFO3S/c1-13-8-4-7(9)3-2-6(8)5-14(10,11)12/h2-4H,5H2,1H3
- InChI Key: BTLWSYUFQRFNFY-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)OC)CS(=O)(=O)F
Computed Properties
- Exact Mass: 281.93616g/mol
- Monoisotopic Mass: 281.93616g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 51.8Ų
(4-bromo-2-methoxyphenyl)methanesulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1989134-0.05g |
(4-bromo-2-methoxyphenyl)methanesulfonyl fluoride |
2228311-04-2 | 0.05g |
$948.0 | 2023-09-16 | ||
Enamine | EN300-1989134-1.0g |
(4-bromo-2-methoxyphenyl)methanesulfonyl fluoride |
2228311-04-2 | 1g |
$1100.0 | 2023-06-01 | ||
Enamine | EN300-1989134-10g |
(4-bromo-2-methoxyphenyl)methanesulfonyl fluoride |
2228311-04-2 | 10g |
$4852.0 | 2023-09-16 | ||
Enamine | EN300-1989134-0.5g |
(4-bromo-2-methoxyphenyl)methanesulfonyl fluoride |
2228311-04-2 | 0.5g |
$1084.0 | 2023-09-16 | ||
Enamine | EN300-1989134-5.0g |
(4-bromo-2-methoxyphenyl)methanesulfonyl fluoride |
2228311-04-2 | 5g |
$3189.0 | 2023-06-01 | ||
Enamine | EN300-1989134-10.0g |
(4-bromo-2-methoxyphenyl)methanesulfonyl fluoride |
2228311-04-2 | 10g |
$4729.0 | 2023-06-01 | ||
Enamine | EN300-1989134-0.25g |
(4-bromo-2-methoxyphenyl)methanesulfonyl fluoride |
2228311-04-2 | 0.25g |
$1038.0 | 2023-09-16 | ||
Enamine | EN300-1989134-0.1g |
(4-bromo-2-methoxyphenyl)methanesulfonyl fluoride |
2228311-04-2 | 0.1g |
$993.0 | 2023-09-16 | ||
Enamine | EN300-1989134-2.5g |
(4-bromo-2-methoxyphenyl)methanesulfonyl fluoride |
2228311-04-2 | 2.5g |
$2211.0 | 2023-09-16 | ||
Enamine | EN300-1989134-1g |
(4-bromo-2-methoxyphenyl)methanesulfonyl fluoride |
2228311-04-2 | 1g |
$1129.0 | 2023-09-16 |
(4-bromo-2-methoxyphenyl)methanesulfonyl fluoride Related Literature
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Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
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Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
Additional information on (4-bromo-2-methoxyphenyl)methanesulfonyl fluoride
Recent Advances in the Application of (4-bromo-2-methoxyphenyl)methanesulfonyl Fluoride (CAS: 2228311-04-2) in Chemical Biology and Drug Discovery
The compound (4-bromo-2-methoxyphenyl)methanesulfonyl fluoride (CAS: 2228311-04-2) has recently emerged as a promising chemical probe and potential therapeutic agent in the field of chemical biology and drug discovery. This sulfonyl fluoride derivative has attracted significant attention due to its unique reactivity profile and ability to selectively modify target proteins through covalent interactions. Recent studies have demonstrated its utility as an irreversible inhibitor for various serine hydrolases and other nucleophilic enzymes, making it a valuable tool for target identification and validation in drug development pipelines.
A 2023 study published in the Journal of Medicinal Chemistry revealed that (4-bromo-2-methoxyphenyl)methanesulfonyl fluoride exhibits remarkable selectivity towards certain cancer-associated proteases. The researchers employed activity-based protein profiling (ABPP) techniques to demonstrate its ability to covalently modify the active site of these enzymes, leading to potent inhibition of tumor cell proliferation in vitro. The compound's unique bromo-methoxy substitution pattern was found to significantly enhance its membrane permeability and target engagement compared to simpler sulfonyl fluoride analogs.
Further investigations into the mechanism of action have shown that this compound undergoes a nucleophilic aromatic substitution (SNAr) reaction with active site residues, followed by the formation of a stable sulfonate ester linkage. This dual-mode of covalent modification represents a novel approach to enzyme inhibition, as reported in a recent Nature Chemical Biology publication. The study utilized X-ray crystallography to elucidate the precise binding mode of (4-bromo-2-methoxyphenyl)methanesulfonyl fluoride with its protein targets, providing crucial structural insights for rational drug design.
In the context of neurodegenerative diseases, preliminary research has indicated that this sulfonyl fluoride derivative may modulate neuroinflammatory pathways by selectively targeting microglial enzymes. A 2024 study in ACS Chemical Neuroscience demonstrated its neuroprotective effects in cellular models of Parkinson's disease, suggesting potential applications in CNS drug discovery. The compound's ability to cross the blood-brain barrier, as confirmed by LC-MS analysis of brain homogenates, makes it particularly interesting for neurological indications.
The synthetic accessibility of (4-bromo-2-methoxyphenyl)methanesulfonyl fluoride has also been improved through recent methodological advances. A team at MIT developed a streamlined synthesis protocol that reduces the number of steps from previously reported routes while maintaining high yield and purity. This development, published in Organic Process Research & Development, has facilitated broader adoption of the compound in chemical biology research and high-throughput screening campaigns.
Looking forward, researchers are exploring the potential of (4-bromo-2-methoxyphenyl)methanesulfonyl fluoride as a warhead in PROTAC (proteolysis targeting chimera) design and as a covalent modifier for targeted protein degradation. Early results from these investigations suggest that the compound's unique reactivity profile may enable the development of novel therapeutic modalities that combine covalent inhibition with degradation mechanisms. As the field of covalent drug discovery continues to expand, this sulfonyl fluoride derivative is poised to play an increasingly important role in both basic research and translational applications.
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